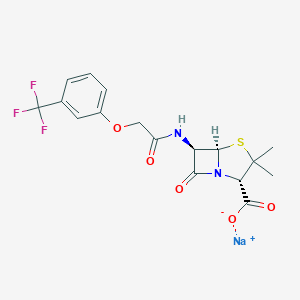

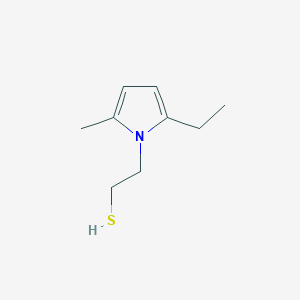

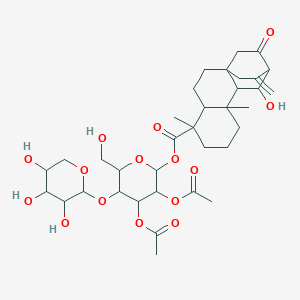

![molecular formula C9H16N3NaO13P3 B127112 二钠;[[[(2R,3S,5R)-5-(4-氨基-2-氧嘧啶-1-基)-3-羟基氧杂环-2-基]甲氧基-羟基磷酰基]氧基-氧化磷酰基] 氢磷酸盐 CAS No. 102783-51-7](/img/structure/B127112.png)

二钠;[[[(2R,3S,5R)-5-(4-氨基-2-氧嘧啶-1-基)-3-羟基氧杂环-2-基]甲氧基-羟基磷酰基]氧基-氧化磷酰基] 氢磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

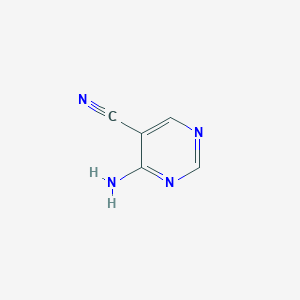

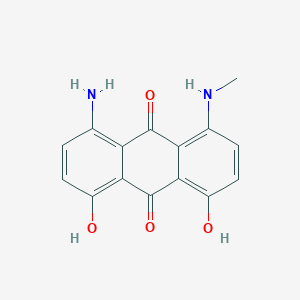

DCTP is a 2'-deoxycytidine phosphate having cytosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate. It is a conjugate acid of a dCTP(3-).

dCTP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Deoxycytidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxycytidine-5'-triphosphate is a natural product found in Homo sapiens, Bos taurus, and Apis cerana with data available.

dCTP is a metabolite found in or produced by Saccharomyces cerevisiae.

科学研究应用

有机磷化合物在自然过程中的作用

有机磷化合物,包括与指定化学物质结构相似的化合物,在生物化学和生态学中至关重要。Petkowski、Bains 和 Seager (2019) 强调,虽然磷酸基团很常见,但其他有机磷部分(如磷酰胺、硫代磷酸酯和膦酸酯)很少见,但在生物过程中至关重要。这些化合物参与各种作用,从细胞代谢到 DNA 和蛋白质的修饰,挑战了它们在生命生物化学中参与最小的看法 (Petkowski、Bains 和 Seager,2019).

膦酸及其应用

膦酸衍生物在结构上与所讨论的化合物相关,由于其生化特性,在药物化学、材料科学和环境应用中得到广泛使用。Sevrain 等人 (2017) 深入研究了膦酸的合成和多方面应用,包括从生物活性化合物和骨骼靶向到分析和医疗目的的表面功能化。这强调了含磷化合物在各个科学领域的化学多功能性和实用性 (Sevrain、Berchel、Couthon 和 Jaffrès,2017).

磷酸盐化学的环境影响

在环境尺度上,磷的作用,尤其是与指定化合物类似的形式,在水生系统内的富营养化和养分循环中至关重要。Correll (1998) 回顾了磷在生命中的本质、其在水体中的生物利用度问题以及它在富营养化中的核心作用,指出了了解磷酸盐动态的环境管理挑战和研究机会 (Correll,1998).

羟基磷灰石和污染控制

羟基磷灰石,一种与目标化合物相关的磷酸钙材料,因其在污染处理中的潜力而受到探索。Ibrahim 等人 (2020) 讨论了羟基磷灰石的特性,例如吸附能力和热稳定性,使其成为空气、水和土壤污染修复的有希望的候选者。该研究强调了磷酸钙材料在环境应用中的多功能性 (Ibrahim、Labaki、Giraudon 和 Lamonier,2020).

作用机制

Target of Action

The primary target of 2’-Deoxycytidine 5’-triphosphate disodium salt (dCTP) is DNA polymerase , an enzyme that synthesizes DNA . DNA polymerase uses dCTP as a substrate during DNA replication and repair .

Mode of Action

dCTP interacts with DNA polymerase to facilitate the addition of deoxycytidine to the growing DNA strand during replication . It pairs with the base guanine in the template strand, contributing to the fidelity of DNA replication .

Biochemical Pathways

dCTP is involved in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can also be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .

Pharmacokinetics

Its bioavailability would be influenced by factors such as cellular uptake, intracellular metabolism, and efflux .

Result of Action

The incorporation of dCTP into the growing DNA strand during replication helps ensure the accurate copying of genetic information . This is crucial for maintaining genomic stability and preventing mutations .

Action Environment

The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect its interaction with DNA polymerase . Additionally, the presence of other nucleotides and the overall cellular nucleotide pool can impact its utilization in DNA synthesis .

安全和危害

生化分析

Biochemical Properties

2’-Deoxycytidine 5’-triphosphate disodium salt is involved in DNA polymerase-driven reactions such as polymerase chain reaction (PCR) and DNA sequencing . It interacts with DNA polymerases and reverse transcriptases, facilitating the incorporation of deoxycytidine into the growing DNA strand . The compound’s interaction with these enzymes is essential for the accurate replication and transcription of genetic material.

Cellular Effects

2’-Deoxycytidine 5’-triphosphate disodium salt influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by serving as a substrate for DNA polymerases, which are crucial for maintaining genomic integrity . The compound also impacts gene expression by enabling the synthesis of DNA, which is necessary for transcription and subsequent protein production.

Molecular Mechanism

At the molecular level, 2’-Deoxycytidine 5’-triphosphate disodium salt exerts its effects by binding to DNA polymerases and reverse transcriptases . This binding facilitates the incorporation of deoxycytidine into the DNA strand, enabling the elongation of the DNA molecule. The compound’s role in enzyme activation and inhibition is critical for the regulation of DNA synthesis and repair processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2’-Deoxycytidine 5’-triphosphate disodium salt are essential considerations. The compound is stable when stored at -20°C and is shipped in dry ice to maintain its integrity . Over time, the effects of the compound on cellular function can be observed in both in vitro and in vivo studies, providing insights into its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2’-Deoxycytidine 5’-triphosphate disodium salt vary with different dosages in animal models. At optimal doses, the compound supports DNA synthesis and cellular function. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

2’-Deoxycytidine 5’-triphosphate disodium salt is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which are essential for the incorporation of deoxycytidine into DNA . The compound’s role in these pathways is crucial for maintaining genomic stability and supporting cellular metabolism.

Transport and Distribution

Within cells and tissues, 2’-Deoxycytidine 5’-triphosphate disodium salt is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring its availability for DNA synthesis and repair processes .

Subcellular Localization

The subcellular localization of 2’-Deoxycytidine 5’-triphosphate disodium salt is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is delivered to specific compartments or organelles where it can exert its biochemical functions effectively .

属性

CAS 编号 |

102783-51-7 |

|---|---|

分子式 |

C9H16N3NaO13P3 |

分子量 |

490.15 g/mol |

IUPAC 名称 |

disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/t5-,6+,8+;/m0./s1 |

InChI 键 |

LGBCCCDMDYLZAZ-OERIEOFYSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |

规范 SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |

物理描述 |

Solid |

相关CAS编号 |

102783-51-7 3770-58-9 |

同义词 |

2’-Deoxycytidine 5’-(Tetrahydrogen Triphosphate) Disodium Salt; 2’-DeoxyCTP Disodium; 2’-Deoxycytidine 5’-Triphosphate Disodium; 5’-DCTP Disodium; Deoxy-5’-CTP Disodium; Deoxy-CTP Disodium; Deoxycytidine 5’-Triphosphate Disodium; Deoxycytidine Tripho |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

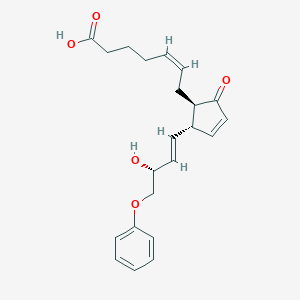

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)